Biotin-PEG2-NHS ester

Biotinylation Spacer arm optimization Protein labeling

Choose Biotin-PEG2-NHS ester (CAS 596820-83-6) for applications demanding a compact, non-cleavable biotin label. Its discrete PEG2 spacer (~8–10 Å) provides essential solubility while minimizing steric bulk—critical for small molecule/hapten labeling and achieving high biotin surface density on nanoparticles or SPR chips. Unlike long-chain PEG4/PEG6 variants, this reagent preserves epitope accessibility and prevents inter-molecular crowding at high grafting densities. The NHS ester forms a permanent, denaturation-resistant amide bond, ensuring stable conjugation for stringent pull-downs and long-term storage. Ideal for PROTAC synthesis where linker length is critical.

Molecular Formula C21H32N4O8S
Molecular Weight 500.6 g/mol
Cat. No. B606130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG2-NHS ester
SynonymsBiotin-PEG2-NHS ester
Molecular FormulaC21H32N4O8S
Molecular Weight500.6 g/mol
Structural Identifiers
InChIInChI=1S/C21H32N4O8S/c26-16(4-2-1-3-15-20-14(13-34-15)23-21(30)24-20)22-8-10-32-12-11-31-9-7-19(29)33-25-17(27)5-6-18(25)28/h14-15,20H,1-13H2,(H,22,26)(H2,23,24,30)/t14-,15-,20-/m0/s1
InChIKeyUCJSJBIJPAZUGU-AVYPCKFXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-PEG2-NHS Ester: Technical Baseline for Amine-Reactive Biotinylation Procurement


Biotin-PEG2-NHS ester (CAS 596820-83-6, MW 500.57) is a heterobifunctional amine-reactive biotinylation reagent comprising a biotin moiety, a discrete two-unit polyethylene glycol (PEG2) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group . The NHS ester reacts specifically with primary amines (e.g., lysine residues, N-termini of proteins and peptides) under alkaline conditions (pH 7–9) to form stable, non-cleavable amide bonds . The PEG2 spacer arm, measuring approximately 8–10 Å in extended length, imparts enhanced aqueous solubility to the biotinylated conjugate and provides a compact spatial separation between the biotin and the labeled molecule .

Why Generic Substitution Fails: Biotin-PEG2-NHS Ester Differentiation in Bioconjugation Workflows


Biotin NHS-ester reagents are not interchangeable; their PEG spacer length fundamentally determines biotinylation outcomes across distinct application contexts. Longer PEG variants such as PEG4 (spacer length ~29 Å) and PEG6 (spacer length ~27–30 Å) are designed to maximize solubility and minimize steric hindrance for large biomolecules, yet their extended reach can introduce unwanted spatial interference when labeling small peptides, nanoparticles with high surface density, or biomolecules in spatially constrained microenvironments [1]. Conversely, the compact PEG2 spacer (~8–10 Å) provides sufficient separation to mitigate direct steric clashes while preserving a structurally compact conjugate, a critical requirement for assays where biotin-avidin binding kinetics are sensitive to linker-induced orientation effects or where high-density surface functionalization demands minimal inter-molecular crowding . Additionally, Biotin-PEG2-NHS ester is non-cleavable, forming irreversible amide bonds, whereas cleavable disulfide-containing biotin reagents introduce a distinct set of considerations for applications requiring reversible labeling [2].

Quantitative Evidence Guide: Biotin-PEG2-NHS Ester vs PEG4/PEG6 Analogs in Key Selection Dimensions


Spacer Length Selection: PEG2 (8–10 Å) vs PEG4 (29.0 Å) vs PEG6 (27–30 Å)

Biotin-PEG2-NHS ester provides a spacer length of approximately 8–10 Å . In contrast, commercially available Biotin-PEG4-NHS ester (e.g., Thermo Scientific EZ-Link NHS-PEG4-Biotin) has a specified spacer length of 29.0 Å [1], and Biotin-PEG6-NHS ester provides a length of 27–30 Å . The substantially shorter PEG2 spacer is specifically engineered for applications requiring compact biotin conjugation with minimal steric bulk, whereas longer PEG variants are optimized for maximizing separation in large protein conjugates. Direct head-to-head biotinylation efficiency comparisons between PEG2, PEG4, and PEG6 NHS esters under identical experimental conditions are not currently available in the peer-reviewed primary literature; the spacer length differential reported here constitutes class-level inference from vendor technical specifications.

Biotinylation Spacer arm optimization Protein labeling

Steric Hindrance Mitigation: PEG2 Enables Compact Conjugates for Spatially Constrained Systems

While all PEG-containing biotinylation reagents reduce steric hindrance relative to spacer-free biotin, the PEG2 spacer offers distinct performance characteristics for size-constrained applications. Product documentation indicates that the PEG2 spacer provides sufficient flexibility to reduce steric hindrance involved with avidin/streptavidin binding while maintaining a compact overall conjugate structure [1]. In comparative class-level analysis, PEG2 is described as suitable for compact coupling scenarios where spatial constraints are critical, whereas longer PEG chains (PEG3, PEG4, PEG6) may introduce undesirable steric bulk in dense surface modification or small-molecule labeling applications . This class-level inference is supported by the spacer length data presented in Evidence Item 1. Direct quantitative data on labeling density or binding affinity as a function of PEG chain length are not available for NHS ester biotins in the current peer-reviewed primary literature.

Steric hindrance Conjugation efficiency Surface functionalization

Cleavability Status: Non-Cleavable PEG2-NHS Ester for Irreversible Biotinylation

Biotin-PEG2-NHS ester is classified as a non-cleavable biotinylation reagent, forming a stable, irreversible amide bond with primary amines upon conjugation [1]. In contrast, disulfide-containing biotin NHS-ester variants (e.g., NHS-SS-PEG-Biotin) incorporate a cleavable disulfide bond that can be selectively reduced using dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), enabling reversible biotin labeling and elution under mild reducing conditions [2]. The non-cleavable nature of Biotin-PEG2-NHS ester ensures permanent biotin attachment, which is essential for applications requiring stable, long-term conjugate integrity without risk of premature biotin release during downstream processing.

Cleavable linker Biotinylation Irreversible conjugation

Aqueous Solubility Enhancement via PEG2 Spacer: Class-Level Solubility Differential

The PEG2 spacer arm imparts enhanced aqueous solubility to Biotin-PEG2-NHS ester and to the resulting biotinylated conjugates . In a broader class-level comparison of PEGylated biotin reagents, product documentation indicates that solubility increases progressively with PEG chain length: PEG2 provides baseline solubility enhancement, while PEG4 and longer PEG variants offer progressively higher water solubility for conjugation to hydrophobic biomolecules [1]. Quantitative solubility values (e.g., mg/mL in aqueous buffer) for Biotin-PEG2-NHS ester are not published in accessible vendor technical datasheets or peer-reviewed primary literature. The solubilizing effect of the PEG2 spacer is qualitatively documented as a class-level property of PEG-containing biotinylation reagents.

Aqueous solubility PEGylation Bioconjugation

NHS Ester Hydrolytic Stability and Optimal Reaction pH Range

Biotin-PEG2-NHS ester reacts with primary amines at pH 7–9 to form stable amide bonds . NHS esters in general exhibit hydrolytic lability in aqueous media, with typical half-lives on the order of 1–2 hours at neutral pH . This class-level hydrolysis property applies to all biotin NHS-ester reagents, including PEG2, PEG4, and PEG6 variants. The optimal reaction pH for NHS esters is reported to be in the range of 6.0–7.5, with some sources indicating an effective range up to pH 9.0 for specific applications [1]. Hydrolysis competes with aminolysis, necessitating careful control of reaction conditions and often the use of molar excess of the NHS ester reagent to compensate for hydrolytic loss. Direct comparative hydrolysis rate data (half-life values at specific pH) for Biotin-PEG2-NHS ester versus Biotin-PEG4-NHS ester are not available in the primary literature or vendor datasheets.

NHS ester hydrolysis Reaction kinetics Bioconjugation

Optimal Application Scenarios for Biotin-PEG2-NHS Ester: Evidence-Backed Procurement Guidance


Small Molecule and Peptide Biotinylation Requiring Compact Conjugate Geometry

For biotinylation of small molecules (MW < 1,000 Da), short synthetic peptides (3–15 amino acids), and haptens, the compact PEG2 spacer (~8–10 Å) provides sufficient separation from the biotin moiety while minimizing the introduction of unwanted steric bulk that could alter the labeled molecule's biological activity or binding properties. In contrast, longer PEG4 (29.0 Å) or PEG6 (27–30 Å) spacers may dominate the overall molecular dimensions of small targets, potentially masking epitopes or interfering with receptor interactions. Procurement of Biotin-PEG2-NHS ester for small-molecule labeling workflows is supported by the spacer length differential documented in Section 3, Evidence Item 1 and the steric hindrance considerations presented in Evidence Item 2 [1].

High-Density Surface Functionalization of Nanoparticles, Biosensor Chips, and Microarrays

In applications requiring dense surface packing of biotin moieties—including gold nanoparticle functionalization for lateral flow assays, SPR biosensor chip modification, protein microarray fabrication, and bead-based immunoassays—the compact PEG2 spacer enables higher achievable biotin surface density compared to longer PEG variants. Extended PEG4 or PEG6 spacers introduce greater intermolecular spacing and potential chain entanglement at high grafting densities, reducing the effective number of accessible biotin binding sites per unit area. The shorter PEG2 arm minimizes this steric crowding effect, directly enhancing streptavidin capture efficiency and overall assay sensitivity. This application scenario is grounded in the class-level steric hindrance evidence in Section 3, Evidence Item 2 [1] and the spacer length data in Evidence Item 1 .

Permanent Biotin Labeling for Affinity Purification with Harsh Elution Conditions

Biotin-PEG2-NHS ester forms an irreversible, non-cleavable amide bond with primary amines [2]. This property makes it the appropriate selection for biotinylation workflows requiring permanent, stable conjugation, including affinity purification using denaturing elution buffers (e.g., SDS-PAGE sample buffer, 8 M guanidine-HCl), long-term storage of biotinylated antibodies or proteins, and quantitative detection assays where biotin loss during washing steps would introduce systematic error. Users requiring reversible biotin labeling—for example, for native protein elution after streptavidin pulldown or for cleavable crosslinking applications—should instead select disulfide-containing biotin NHS esters (e.g., NHS-SS-PEG-Biotin) that permit reductive cleavage with DTT or TCEP. The cleavability classification evidence in Section 3, Evidence Item 3 directly supports this application differentiation.

PROTAC Linker Chemistry for Targeted Protein Degradation Studies

Biotin-PEG2-NHS ester is documented as a biotin-labeled, PEG-based PROTAC linker suitable for synthesizing proteolysis-targeting chimeras . In PROTAC development workflows, the NHS ester functionality enables covalent attachment to amine-containing E3 ligase ligands or target protein ligands, while the biotin moiety facilitates subsequent affinity purification, target engagement validation, and cellular uptake tracking studies. The compact PEG2 spacer provides minimal perturbation to the ternary complex formation required for efficient ubiquitination and degradation, an important consideration given that linker length and composition critically influence PROTAC efficacy. This application scenario is supported by vendor documentation of PROTAC linker classification and the structural evidence presented in Section 3.

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